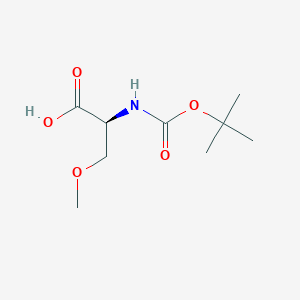

Boc-Ser(Me)-OH

説明

The exact mass of the compound Boc-O-Methyl-L-Serine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426824 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51293-47-1 | |

| Record name | Boc-O-Methyl-L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ser(Me)-OH

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-methyl-L-serine, commonly abbreviated as Boc-Ser(Me)-OH. It is a crucial amino acid derivative utilized extensively by researchers, scientists, and drug development professionals in the field of peptide chemistry. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and its primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structure

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the side chain is methylated. This dual modification makes it a valuable building block for introducing O-methyl-serine residues into peptide sequences.

Chemical Formula: C₉H₁₇NO₅[1]

Key Identifiers:

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid

-

CAS Number: 51293-47-1[1]

-

SMILES: C(O)(=O)--INVALID-LINK--NC(OC(C)(C)C)=O[1]

-

InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N[1]

-

Synonyms: BOC-O-METHYL-L-SERINE, N-Boc-O-methyl-L-serine[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Yellow-brown solid | [1] |

| Melting Point | 126 °C | |

| Boiling Point | 355.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.52 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Sealed in dry, 2-8°C | [1] |

Experimental Protocol: Synthesis of this compound

A general and widely used method for the synthesis of N-Boc-O-methyl-L-serine involves the reaction of O-methyl-DL-serine with di-tert-butyl dicarbonate (Boc₂O). The following protocol provides a detailed methodology for this procedure.[1]

Materials:

-

O-methyl DL-serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

10% aqueous citric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (17 mmol) of O-methyl DL-serine in a mixture of 35 mL of 1 N aqueous sodium hydroxide and 35 mL of tetrahydrofuran (THF).

-

Boc Protection: Cool the solution to 0 °C with stirring. Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up and Extraction:

-

Concentrate the reaction mixture by evaporation under reduced pressure to remove the THF.

-

Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.

-

Extract the product from the acidified aqueous phase with ethyl acetate.

-

-

Purification:

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine.

-

This protocol typically results in a high yield of the desired product (approximately 98%).[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Peptide Synthesis

This compound is primarily used as a standard building block in Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino function prevents unwanted polymerization during the coupling of amino acids. The methyl ether on the serine side chain is a stable protecting group under the conditions of Boc-SPPS, including the repetitive acidolytic cleavage of the Boc group. This stability is crucial for the successful synthesis of complex peptides containing the O-methyl-serine residue. This amino acid derivative is particularly useful in the development of therapeutic peptides and other bioactive compounds where the specific properties of O-methyl-serine are desired to enhance stability or biological activity.[2][3]

References

Synthesis of N-α-t-Boc-O-methyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of N-α-t-Boc-O-methyl-L-serine, a valuable amino acid derivative crucial in peptide synthesis and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Pathway Overview

The synthesis of N-α-t-Boc-O-methyl-L-serine is typically achieved through a three-step process starting from the commercially available amino acid, L-serine. The general strategy involves:

-

N-protection: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Esterification: The carboxylic acid group is then converted to a methyl ester.

-

O-methylation: Finally, the hydroxyl group of the serine side chain is methylated to yield the desired product.

This stepwise approach ensures high selectivity and yield at each stage of the synthesis.

Experimental Protocols

Step 1: Synthesis of N-α-t-Boc-L-serine

This procedure involves the protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 N Sodium hydroxide (NaOH)

-

1 N Potassium bisulfate (KHSO₄)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of L-serine in 1 N sodium hydroxide is cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate in dioxane is added to the L-serine solution.

-

The two-phase mixture is stirred at a low temperature for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

The reaction mixture is concentrated, cooled, and then acidified to a pH of 2-3 with 1 N potassium bisulfate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a foam. This intermediate is typically used in the next step without further purification.[1]

Step 2: Synthesis of N-α-t-Boc-L-serine methyl ester

The carboxylic acid of N-α-t-Boc-L-serine is esterified to its methyl ester in this step.

Materials:

-

N-α-t-Boc-L-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of N-Boc-L-serine in dimethylformamide is cooled in an ice-water bath.

-

Solid potassium carbonate is added to the solution.

-

After stirring for 10 minutes, methyl iodide is added to the suspension.

-

The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional hour.

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.

-

The organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as an oil.[1]

Step 3: Synthesis of N-α-t-Boc-O-methyl-L-serine

The final step involves the selective methylation of the hydroxyl group on the serine side chain. This can be achieved using methyl iodide and a mild base like silver oxide.

Materials:

-

N-α-t-Boc-L-serine methyl ester

-

Methyl iodide (CH₃I)

-

Silver oxide (Ag₂O)

-

Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

N-Boc-L-serine methyl ester is dissolved in a suitable solvent such as DMF.

-

Silver oxide is added to the solution, followed by the addition of methyl iodide.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the silver salts.

-

The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction and washing.

-

The crude product is purified by column chromatography to yield pure N-α-t-Boc-O-methyl-L-serine.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of N-α-t-Boc-L-serine

| Parameter | Value | Reference |

| Starting Material | L-serine | [1] |

| Key Reagents | (Boc)₂O, NaOH | [1] |

| Solvent | Dioxane, Water | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | ~100% (crude) | [1] |

| Purity | Used without further purification | [1] |

Table 2: Synthesis of N-α-t-Boc-L-serine methyl ester

| Parameter | Value | Reference |

| Starting Material | N-α-t-Boc-L-serine | [1] |

| Key Reagents | K₂CO₃, CH₃I | [1] |

| Solvent | DMF | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | 86-94% | [1][2] |

| Purity | Used without further purification or purified by column chromatography | [1][2] |

Table 3: Synthesis of N-α-t-Boc-O-methyl-L-serine

| Parameter | Value | Reference |

| Starting Material | N-α-t-Boc-L-serine methyl ester | |

| Key Reagents | Ag₂O, CH₃I | [3] |

| Solvent | DMF | |

| Reaction Time | Varies | |

| Yield | Data not available | |

| Purity | ≥97% | [4] |

Table 4: Spectroscopic Data for N-α-t-Boc-O-methyl-L-serine

| Parameter | Value | Reference |

| ¹H NMR (CDCl₃) | Data not fully available | |

| δ (ppm) | ||

| ¹³C NMR (CDCl₃) | Data not fully available | |

| δ (ppm) | ||

| Molecular Formula | C₉H₁₇NO₅ | [4] |

| Molecular Weight | 219.24 g/mol |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for N-α-t-Boc-O-methyl-L-serine.

Caption: Synthetic workflow for N-α-t-Boc-O-methyl-L-serine.

References

A Technical Guide to Boc-Ser(Me)-OH for Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH), a key building block in synthetic peptide chemistry. This document covers its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering valuable information for professionals in drug development and chemical research.

Compound Identification and Properties

This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is methylated. This modification prevents unwanted side reactions during peptide synthesis.

There appears to be some discrepancy in the literature and supplier catalogs regarding the CAS Number for this compound versus its isomers. For the purpose of this guide, we will focus on N-Boc-O-methyl-L-serine.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | N-α-tert-Butoxycarbonyl-O-methyl-L-serine | [1] |

| Synonyms | Boc-O-methyl-L-serine, Boc-L-Ser(Me)-OH | [1] |

| CAS Number | 51293-47-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₅ | [1][2][4] |

| Molecular Weight | 219.24 g/mol | [1][4] |

| Appearance | Solid, Yellow-brown | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Boiling Point | 355.8±37.0 °C (Predicted) | [1] |

| Density | 1.148±0.06 g/cm³ (Predicted) | [1] |

Note: Another compound, N-Boc-α-methyl-L-serine, has the CAS Number 84311-19-3 and a molecular weight of 219.23 g/mol .[5] Users should verify the specific isomer required for their application.

Role in Peptide Synthesis

The primary application of this compound is as a standard building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, while the methyl ether on the side chain is a permanent protecting group that remains stable throughout the synthesis and is not removed during the final cleavage step with strong acids like hydrogen fluoride (HF).[6][7]

The use of Boc-protected amino acids is a well-established strategy in peptide synthesis, often chosen for the synthesis of complex or hydrophobic peptides.[8] The serine side-chain is protected to prevent side reactions such as O-acylation during the coupling steps.[6]

Experimental Protocols

This protocol describes a general procedure for the synthesis of N-Boc-O-methyl-L-serine from O-methyl DL-serine.

Materials:

-

O-methyl DL-serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

10% aqueous citric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

Dissolve 2.0 g (17 mmol) of O-methyl DL-serine in 35 mL of 1 N NaOH (aq) and 35 mL of THF.

-

Cool the mixture to 0°C with stirring.

-

Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture by evaporation under reduced pressure to remove the THF.

-

Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.

-

Extract the product into ethyl acetate.

-

Wash the organic phase with saturated brine and then dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine. The reported yield for this procedure is 98%.[1]

Caption: Synthesis workflow for N-Boc-O-methyl-L-serine.

This compound is incorporated into a growing peptide chain on a solid support. The general cycle for adding one amino acid involves two key steps: deprotection and coupling.

1. Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA). This exposes a free amino group.

2. Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent (e.g., DCC/HOBt, HBTU). The activated amino acid is then added to the resin, where it reacts with the free amino group of the peptide chain, forming a new peptide bond.

This cycle is repeated for each amino acid in the desired sequence.

Caption: General workflow for Boc-SPPS cycle.

References

- 1. This compound | 51293-47-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. This compound - 5 g [anaspec.com]

- 5. N-Boc-α-methyl-L-serine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, particularly within the realm of peptide chemistry and drug development. Its widespread use stems from a unique combination of stability under a range of reaction conditions and facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core features of the Boc protecting group, including its chemical properties, mechanisms of installation and cleavage, and its strategic application in complex synthetic workflows.

Core Features and Chemical Properties

The Boc group is a carbamate protecting group that temporarily masks the nucleophilic and basic nature of the primary and secondary amino groups found in amino acids.[1][2] Chemically, it is a tert-butyl ester of a carbamic acid.[1] The steric bulk of the tert-butyl group plays a crucial role in its chemical properties, rendering the protected amine unreactive towards many nucleophiles and bases.[3][4]

One of the most significant features of the Boc group is its acid lability.[5] This property forms the basis of its use in orthogonal protection strategies, most notably the Boc/Fmoc strategy in solid-phase peptide synthesis (SPPS).[6][7] In this approach, the acid-labile Boc group is used for temporary protection of the α-amino group, while base-labile (e.g., Fmoc) or other classes of protecting groups are used for side-chain protection.[5][6] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protecting groups.[5][7]

Stability Profile

The stability of the Boc group under various conditions is a key factor in its utility. It is generally stable to:

-

Basic conditions: The Boc group is resistant to hydrolysis under basic conditions, allowing for the use of base-labile protecting groups elsewhere in the molecule.[4][]

-

Nucleophiles: The steric hindrance provided by the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group reduce the nucleophilicity of the protected amine, making it stable to a wide range of nucleophilic reagents.[3][]

-

Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂/Pd-C), expanding its compatibility with various synthetic transformations.[4][9]

However, the Boc group is readily cleaved under acidic conditions.[2] The rate of cleavage is dependent on the strength of the acid and the reaction conditions.

Mechanism of Boc Protection and Deprotection

Boc Protection (N-tert-Butoxycarbonylation)

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.[3][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products tert-butanol and carbon dioxide.[10]

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. genscript.com [genscript.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Boc-Ser(Me)-OH stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Boc-Ser(Me)-OH

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of amino acid derivatives is paramount to ensuring experimental reproducibility and the integrity of synthesized peptides. This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-O-methyl-L-serine (this compound), a key building block in peptide synthesis.

Physicochemical Properties

This compound is a derivative of the amino acid serine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ether on the side chain hydroxyl group. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.

| Property | Value | Reference |

| Molecular Formula | C9H17NO5 | [1][2][3][4][5] |

| Molecular Weight | 219.23 g/mol | [1][3][5] |

| Appearance | White to light yellow or beige solid/powder | [1] |

| CAS Number | 51293-47-1 | [1][2][4] |

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and the medium in which it is stored (solid vs. solvent). Adherence to appropriate storage conditions is critical to prevent degradation and ensure its purity for synthetic applications.

Quantitative Storage Data Summary

The following table summarizes the recommended storage conditions and shelf life for this compound in both pure form and in solution, based on data from various suppliers.

| Form | Storage Temperature | Shelf Life | Source |

| Pure (Solid) | -20°C | 3 years | [1] |

| 2-30°C | Not specified | ||

| 4°C | 2 years | [1] | |

| 4°C | Not specified | [2] | |

| In Solvent | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

It is important to note that repeated freeze-thaw cycles of solutions should be avoided to prevent product inactivation[1]. When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution before use[1].

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the provided literature, potential degradation can be inferred from the chemical structure. The primary points of instability are the Boc protecting group and the carboxylic acid.

-

Acid-catalyzed hydrolysis of the Boc group: The tert-butoxycarbonyl group is labile under acidic conditions, which is a feature utilized for its removal during peptide synthesis. Accidental exposure to acidic environments during storage could lead to premature deprotection.

-

Esterification/Amide formation: The carboxylic acid moiety can react with alcohols or amines, respectively, if present as contaminants.

-

Decarboxylation and Deamination: Under harsh conditions, such as high temperatures, amino acid derivatives can undergo decarboxylation or deamination[6].

Recommended Handling and Storage Workflow

Proper handling from receipt to use is crucial for maintaining the quality of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after long-term storage or when used in cGMP processes, a stability assessment is recommended.

General Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to assess the purity of this compound and detect the presence of impurities.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or DMF) to a concentration of approximately 1-2 mg/mL.

-

TLC Plate: Use a silica gel 60 F254 TLC plate.

-

Spotting: Spot a small amount of the sample solution onto the baseline of the TLC plate. Also, spot a reference standard of known purity if available.

-

Mobile Phase: A common mobile phase system for protected amino acids is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane. The exact ratio may need to be optimized.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm) to visualize UV-active spots.

-

Stain the plate with a suitable reagent, such as ninhydrin (for free amines, which would indicate Boc deprotection) or potassium permanganate.

-

-

Analysis: The purity is assessed by comparing the intensity of the main spot with any secondary spots. The retention factor (Rf) of the sample should match that of the reference standard. The presence of new spots in an aged sample compared to a fresh sample indicates degradation.

Workflow for a Comprehensive Stability Study

For a more rigorous, quantitative stability study, a workflow involving High-Performance Liquid Chromatography (HPLC) is appropriate.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability as a solid, storage at -20°C is advised, which can preserve its integrity for up to three years[1]. When in solution, it is best to prepare fresh or use aliquots stored at -80°C for no longer than six months to avoid degradation and ensure the success of subsequent synthetic procedures[1]. Regular purity assessment, especially for materials stored for extended periods, is a good laboratory practice to guarantee the quality of this critical peptide synthesis reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - 5 g [anaspec.com]

- 3. raybiotech.com [raybiotech.com]

- 4. This compound | 51293-47-1 [chemicalbook.com]

- 5. N-Boc-N-methyl-L-serine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Boc-Ser(Me)-OH: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 13, 2025 – Drug development professionals and researchers in the field of peptide synthesis now have access to a comprehensive technical guide on the solubility of Boc-Ser(Me)-OH (N-tert-Butoxycarbonyl-O-methyl-L-serine), a critical protected amino acid derivative. This document outlines the known solubility of this compound in common organic solvents, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment, addressing a significant knowledge gap in the practical application of this reagent.

The solubility of protected amino acids is a crucial parameter in synthetic chemistry, influencing reaction efficiency, purification strategies, and overall process scalability. This compound, with its combination of a lipophilic Boc protecting group and the more polar carboxylic acid and O-methyl ether moieties, exhibits a nuanced solubility profile that necessitates a clear and consolidated reference for laboratory use.

Quantitative and Qualitative Solubility Profile of this compound

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, existing data from supplier technical sheets and related compounds provide a foundational understanding. The following table summarizes the available quantitative and qualitative solubility information to guide solvent selection for researchers.

| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 200 | 0.912 | Ultrasonic assistance may be required. The use of fresh, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.[1] |

| Water | Aqueous | 100 | 0.456 | Ultrasonic assistance is noted as necessary to achieve this level of solubility.[1] |

| Dimethylformamide (DMF) | Amide | ~109.6 | ~0.500 | Calculated based on supplier information indicating a clear solution is formed when 1 mmole (219.23 mg) is dissolved in 2 mL of DMF. |

Note: The molecular weight of this compound is 219.23 g/mol .

For a related compound, Boc-L-serine methyl ester , qualitative solubility has been reported in several common organic solvents. While not the free acid, this information can offer some initial guidance for solvent screening:

| Solvent | Chemical Class | Qualitative Solubility |

| Chloroform | Chlorinated Hydrocarbon | Soluble |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble |

| Ethyl Acetate (EtOAc) | Ester | Soluble |

| Acetone | Ketone | Soluble |

This data indicates a general preference for polar aprotic solvents, with significant solubility also observed in water, likely attributable to the free carboxylic acid group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For instances where precise solubility data in a specific solvent system is required, experimental determination is paramount. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound. The following protocol provides a standardized approach suitable for this compound and other protected amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade or higher)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is necessary to ensure saturation.

-

Add a precise volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution by HPLC or another suitable analytical method.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Solubility Assessment Workflow

To further clarify the process of solubility determination, the following diagram illustrates the logical steps from initial screening to quantitative analysis.

Caption: Workflow for assessing the solubility of this compound.

This technical guide serves as a valuable resource for researchers, enabling more informed decisions in the design and execution of synthetic routes involving this compound. By providing both existing data and a clear protocol for its experimental determination, this guide aims to streamline laboratory workflows and enhance the successful application of this important amino acid derivative.

References

Methodological & Application

Application Notes and Protocols for Boc-Ser(Me)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-O-methyl-L-serine (Boc-Ser(Me)-OH), into peptide sequences is a crucial strategy in modern drug discovery. N-methylation can significantly enhance the pharmacokinetic properties of therapeutic peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation. However, the coupling of N-methylated amino acids presents considerable challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance imposed by the methyl group on the secondary amine.[1][2] This steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[2]

These application notes provide a comprehensive guide to the effective coupling of this compound, detailing recommended coupling reagents, optimized protocols, and strategies to mitigate common side reactions.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance around the N-methyl group, which significantly reduces the nucleophilicity of the amine.[1][2] Consequently, standard coupling reagents used in SPPS, such as HBTU and HCTU, are often inefficient and result in low yields.[2][3] To achieve high coupling efficiencies, more potent activating reagents and optimized reaction conditions are necessary.

Recommended Coupling Reagents

For the successful incorporation of sterically hindered N-methylated amino acids like this compound, the use of highly efficient coupling reagents is paramount. The following reagents have demonstrated superior performance in such challenging couplings:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, HATU provides rapid activation and high coupling yields, while minimizing the risk of racemization.[3][4]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is highly effective for coupling N-methylated amino acids, particularly when coupling two N-methylated residues consecutively.[5]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A reliable and efficient phosphonium salt-type reagent that is particularly useful for difficult couplings and has the advantage of not producing the carcinogenic byproduct HMPA.[6] The addition of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance its efficiency.[2]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that exhibits high reactivity, excellent solubility, and an improved safety profile as it does not release potentially explosive benzotriazole byproducts.[7]

Data Presentation: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acids

The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound. The quantitative data are representative values based on studies of hindered and N-methylated amino acids and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Reported Yield/Efficiency | Risk of Racemization | Key Considerations |

| HATU | 1:0.95:2 | 1 - 4 hours | High (>90%)[3] | Very Low[8] | Considered the gold standard for difficult couplings. Double coupling may be required for particularly challenging sequences. |

| PyAOP | 1:1:2 | 1 - 4 hours | High (>90%)[5] | Low | Excellent for coupling consecutive N-methylated residues. |

| PyBOP/HOAt | 1:1:2 | 2 - 6 hours | High (>85%)[2] | Low | Addition of HOAt is recommended to enhance reactivity. |

| COMU | 1:1:2 | 1 - 3 hours | High (>90%)[7][9] | Low | Offers a better safety profile and byproducts are water-soluble. |

| DIC/HOBt | 1:1:1 | 12 - 24 hours | Moderate to Low | Moderate | Generally not recommended for hindered couplings due to slow reaction rates and potential for side reactions. |

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-based solid-phase peptide synthesis.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with minimal risk of racemization.

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as outlined in the general workflow.

-

Activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the solution and vortex briefly. A pre-activation time of 1-2 minutes is recommended.

-

Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin test is not suitable for secondary amines. A yellow color indicates completion, while a blue or green color suggests an incomplete reaction.[3]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

-

(Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 3-6.

Protocol 2: PyBOP/HOAt-Mediated Coupling of this compound

This protocol provides a robust alternative to HATU, particularly when coupling consecutive N-methylated residues.

-

Resin Preparation, Deprotection, and Neutralization: Follow steps 1 and 2 from the HATU protocol.

-

Activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents), PyBOP (3-4 equivalents), and HOAt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and vortex.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.

-

Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.

-

(Optional) Double Coupling: If necessary, perform a second coupling as described in step 7 of the HATU protocol.

Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound. Understanding and mitigating these is crucial for obtaining a high-purity final product.

-

Racemization/Epimerization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity. This is a particular concern with N-methylated amino acids, where slower coupling times can increase the window for epimerization.[8]

-

Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when proline or another N-substituted amino acid is at the C-terminus of the dipeptide.

-

Mitigation:

-

Introduce the third amino acid as quickly as possible.

-

Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation.

-

-

-

Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most common side reaction, leading to deletion sequences in the final peptide.

-

Mitigation:

-

Employ highly potent coupling reagents (HATU, PyAOP, COMU).

-

Perform double or even triple couplings.

-

Use microwave-assisted synthesis to accelerate the reaction rate.[10]

-

-

Logical Flow for Coupling Reagent Selection

The choice of coupling reagent is a critical decision in the synthesis of peptides containing this compound. The following diagram provides a logical flow for selecting an appropriate reagent based on the specific requirements of the synthesis.

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with the careful selection of potent coupling reagents and the implementation of optimized protocols. Reagents such as HATU, PyAOP, and COMU are highly recommended to overcome the steric hindrance associated with this N-methylated amino acid. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve high yields of N-methylserine-containing peptides with excellent purity, thereby advancing the development of novel peptide-based therapeutics.

References

- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Boc Group from Boc-Ser(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs). Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from N-α-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) to yield O-methyl-L-serine (H-Ser(Me)-OH).

The presence of the N-methyl group in this compound introduces steric hindrance around the carbamate nitrogen, which can influence the kinetics of the deprotection reaction compared to its non-methylated counterpart.[1] Therefore, careful optimization of deprotection conditions is crucial to ensure complete and efficient removal of the Boc group while minimizing potential side reactions. The most common and effective methods for Boc deprotection, acidolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will be discussed in detail.[2][3]

Reaction Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][5] The generated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites in the molecule.[4][5]

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with other N-methylated and standard amino acids.[5][6] It is important to note that optimal conditions may vary depending on the scale of the reaction and the specific substrate.

| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrochloric Acid (HCl) | Notes |

| Reagent | 20-50% TFA in Dichloromethane (DCM) | 4 M HCl in 1,4-Dioxane or Methanol | Anhydrous conditions are recommended. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reactions are often initiated at 0 °C to control exothermicity. |

| Reaction Time | 1 - 4 hours | 1 - 6 hours | N-methylation may increase the required reaction time. |

| Typical Yield | > 90% | > 90% | Yields are generally high but depend on the work-up procedure. |

| Purity | > 95% | > 95% | Purification can be achieved by recrystallization or chromatography. |

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of TFA in DCM, yielding the trifluoroacetate salt of O-methyl-L-serine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 20-50% TFA in DCM (v/v, 5-10 eq of TFA) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

Add cold anhydrous diethyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using Hydrochloric Acid (HCl)

This protocol outlines the use of a solution of HCl in 1,4-dioxane or methanol for the deprotection of the Boc group, which affords the hydrochloride salt of O-methyl-L-serine.[7]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane or Methanol

-

Dichloromethane (DCM), anhydrous (optional)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of DCM or directly in the HCl solution in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 4 M HCl solution (5-10 eq) and stir the mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Triturate the residue with anhydrous diethyl ether to induce precipitation.

-

Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting

-

Incomplete Deprotection: If TLC or LC-MS analysis indicates the presence of starting material, the reaction time can be extended, or the temperature can be gradually increased. For N-methylated amino acids, a higher concentration of the acid or a longer reaction time may be necessary due to increased steric hindrance.[1]

-

Side Reactions: The formation of byproducts from the reaction of the tert-butyl cation with nucleophilic residues can be a concern. While serine itself is not highly susceptible, for other sensitive amino acids, the addition of scavengers such as triethylsilane (TES) or thioanisole may be beneficial.

References

- 1. benchchem.com [benchchem.com]

- 2. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 3. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cleavage of Peptides Containing O-Methylated Serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational and synthetic modifications of peptides are critical in drug discovery and proteomics. O-methylation of serine residues is one such modification that can significantly impact the conformational properties, stability, and biological activity of a peptide. The successful synthesis and purification of these modified peptides hinge on the final cleavage and deprotection step, which must be carefully optimized to preserve the O-methyl ether linkage while removing all other protecting groups.

These application notes provide a detailed guide to selecting and performing the optimal cleavage of peptides containing O-methylated serine, synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and data presented are compiled to assist researchers in maximizing the yield and purity of their target O-methylated peptides.

Core Principles of Cleavage for O-Methylated Serine Peptides

The primary challenge in cleaving peptides containing O-methylated serine lies in the potential acid lability of the O-methyl ether bond. While generally more stable than many common side-chain protecting groups, prolonged exposure to strong acids, such as high concentrations of trifluoroacetic acid (TFA), can lead to demethylation. Therefore, the cleavage strategy must balance the efficient removal of protecting groups with the preservation of the O-methyl group.

Key considerations include:

-

Acid Concentration and Cleavage Time: Milder TFA concentrations and shorter reaction times are generally preferred to minimize the risk of demethylation.

-

Scavengers: The choice and concentration of scavengers are crucial to quench reactive cationic species generated during the cleavage of other protecting groups, which could otherwise lead to side reactions, including potential attack on the O-methyl group.

-

Protecting Group Strategy: The selection of side-chain protecting groups for other amino acids in the sequence should be compatible with a milder final cleavage protocol. For instance, using more acid-labile protecting groups can shorten the required cleavage time.

Recommended Cleavage Cocktails and Protocols

The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. Below are recommended cocktails and protocols with specific considerations for peptides containing O-methylated serine.

Table 1: Recommended Cleavage Cocktails for Peptides Containing O-Methylated Serine

| Reagent Cocktail | Composition (v/v/w) | Target Protecting Groups | Key Considerations for O-Methylated Serine |

| Cocktail A (Mild) | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | tBu, Boc, Trt | Recommended for peptides without Arg(Pbf) or other acid-resistant groups. Shorter cleavage time minimizes demethylation risk. |

| Cocktail B (Standard) | TFA / Thioanisole / Water / TIS (90:5:2.5:2.5) | tBu, Boc, Trt, Pbf | Thioanisole aids in the removal of Pbf from arginine. Monitor cleavage time carefully to avoid demethylation. |

| Cocktail C (For Cys-containing) | TFA / 1,2-Ethanedithiol (EDT) / Water / TIS (92.5:2.5:2.5:2.5) | tBu, Boc, Trt, Cys(Trt) | EDT is an effective scavenger for protecting Cys residues. |

Experimental Protocols

Protocol 1: General Small-Scale Trial Cleavage

Before committing the entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage to optimize the conditions.

-

Resin Preparation: Transfer approximately 10-20 mg of the dried peptide-resin to a microcentrifuge tube.

-

Cleavage Cocktail Addition: Add 200 µL of the selected cleavage cocktail (e.g., Cocktail A) to the resin.

-

Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

-

Peptide Precipitation:

-

Filter the cleavage mixture through a small cotton plug into a new tube containing 1.5 mL of cold diethyl ether.

-

Rinse the resin with an additional 100 µL of TFA and add it to the ether.

-

Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated peptide.

-

-

Washing: Carefully decant the ether, wash the peptide pellet with another 1 mL of cold ether, and centrifuge again. Repeat this wash step.

-

Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a stream of nitrogen.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to assess the cleavage efficiency and the integrity of the O-methyl group.

Protocol 2: Scale-Up Cleavage Procedure

Once the optimal conditions are determined from the trial cleavage, proceed with the larger scale cleavage.

-

Resin Preparation: Place the dried peptide-resin (e.g., 100-500 mg) in a suitable reaction vessel with a sintered glass filter.

-

Cleavage Cocktail Addition: Add the appropriate volume of the optimized cleavage cocktail (e.g., 2-5 mL per 100 mg of resin).

-

Incubation: Securely cap the vessel and allow the reaction to proceed with occasional gentle agitation for the optimized duration (typically 1-3 hours) at room temperature.

-

Filtration: Drain the cleavage solution containing the peptide into a collection tube.

-

Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

-

Peptide Precipitation: Slowly add the combined filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the TFA). A white precipitate of the peptide should form.

-

Isolation:

-

Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation or collect by filtration.

-

-

Washing and Drying: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups. Dry the final peptide product under vacuum.

Data Presentation: Purity and Yield Considerations

The purity of the crude peptide and the final yield are critical metrics for a successful cleavage protocol. The following table provides hypothetical comparative data based on the use of different cleavage cocktails for a model peptide containing O-methylated serine.

Table 2: Comparative Cleavage Efficiency and Purity of a Model O-Methylated Serine Peptide

| Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Yield (%) | Demethylation (%) |

| Cocktail A | 1.5 | 85 | 75 | < 1 |

| Cocktail B | 2.0 | 82 | 70 | ~2 |

| Cocktail B | 3.0 | 80 | 68 | ~5 |

| Cocktail C | 1.5 | 83 | 72 | < 1 |

Data is illustrative and will vary depending on the specific peptide sequence.

Visualization of Workflows and Pathways

Logical Workflow for Cleavage Cocktail Selection

The following diagram outlines the decision-making process for selecting an appropriate cleavage cocktail for a peptide containing O-methylated serine.

Caption: Decision workflow for selecting a cleavage cocktail.

Potential Side Reactions During Cleavage

This diagram illustrates the desired cleavage pathway versus potential side reactions that can occur, particularly the demethylation of serine.

Caption: Desired vs. potential side reactions during cleavage.

Conclusion

The successful cleavage of peptides containing O-methylated serine is achievable with careful consideration of the cleavage cocktail composition and reaction conditions. By employing milder acidic conditions, appropriate scavengers, and optimizing the cleavage time through small-scale trials, researchers can effectively obtain their target modified peptides with high purity and yield, ready for downstream applications in drug development and biological studies.

Incorporation of Boc-Ser(Me)-OH in Automated Peptide Synthesizers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug discovery, offering a pathway to enhanced therapeutic properties. The incorporation of N-methylated residues, such as Nα-tert-butyloxycarbonyl-N-methyl-L-serine (Boc-Ser(Me)-OH), can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.[1][2][3] N-methylation increases resistance to enzymatic degradation by sterically hindering protease access and disrupting hydrogen bonding networks essential for enzyme recognition.[2] This modification can also lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[2][3]

However, the introduction of N-methylated amino acids into a peptide sequence via automated solid-phase peptide synthesis (SPPS) presents unique challenges. The secondary amine of N-methylated amino acids exhibits reduced nucleophilicity and increased steric hindrance, which can lead to slower coupling kinetics and incomplete reactions.[2][4] This application note provides detailed protocols and quantitative data for the efficient incorporation of this compound in automated peptide synthesizers using Boc chemistry, addressing the associated challenges to ensure high peptide purity and yield.

Challenges in Incorporating this compound

The primary obstacle in coupling this compound is the steric hindrance provided by the N-methyl group, which impedes the approach of the activated carboxyl group of the incoming amino acid. This can result in:

-

Slower Coupling Reactions: Longer reaction times are often necessary to achieve complete coupling.

-

Lower Coupling Efficiency: Incomplete coupling can lead to the formation of deletion sequences, complicating purification.

-

Potential for Epimerization: The use of more forceful coupling reagents or extended reaction times can increase the risk of racemization at the chiral center of the activated amino acid.[2]

To overcome these challenges, the selection of an appropriate coupling reagent and optimization of the synthesis cycle are paramount.

Recommended Coupling Reagents for this compound

Standard coupling reagents may prove insufficient for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The use of highly reactive phosphonium or uronium/aminium salt-based reagents is recommended.

| Coupling Reagent | Class | Relative Efficiency | Key Advantages |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Excellent | Highly reactive, effective for sterically hindered couplings, reduces epimerization.[2][5] |

| HBTU (Hexamethylphosphoramide, Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | Uronium/Aminium Salt | Very Good | A reliable and widely used reagent, though slightly less reactive than HATU for hindered couplings.[6] |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent | Highly effective for difficult couplings, including those involving N-methylated amino acids.[2][4] |

| PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) | Phosphonium Salt | Excellent | Noted for its high reactivity, often used for the most challenging couplings.[2][5][6] |

Experimental Protocols: Automated Boc-SPPS of a Peptide Containing Ser(Me)

This protocol outlines the automated synthesis of a model tripeptide (Phe-Ser(Me)-Ala) on a standard automated peptide synthesizer using Boc chemistry.

1. Materials and Reagents:

-

Resin: Pre-loaded Boc-Ala-Merrifield resin (0.4-0.8 mmol/g substitution).

-

Amino Acids:

-

This compound

-

Boc-Phe-OH

-

-

Solvents:

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Isopropyl alcohol (IPA).

-

-

Reagents for Deprotection:

-

Trifluoroacetic acid (TFA).

-

-

Reagents for Neutralization:

-

N,N-Diisopropylethylamine (DIEA).

-

-

Coupling Reagents:

-

HATU

-

DIEA

-

-

Washing Solutions:

-

DCM

-

DMF

-

-

Cleavage Cocktail:

-

TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

-

2. Automated Synthesizer Setup:

Program the automated peptide synthesizer with the following cycles. Volumes are based on a 0.1 mmol synthesis scale.

Cycle 1: Deprotection

| Step | Reagent/Solvent | Volume | Duration | Repeats |

| 1 | DCM Wash | 5 mL | 1 min | 3 |

| 2 | 50% TFA in DCM | 5 mL | 2 min | 1 |

| 3 | 50% TFA in DCM | 5 mL | 30 min | 1 |

| 4 | DCM Wash | 5 mL | 1 min | 3 |

| 5 | IPA Wash | 5 mL | 1 min | 2 |

| 6 | DCM Wash | 5 mL | 1 min | 3 |

Cycle 2: Neutralization

| Step | Reagent/Solvent | Volume | Duration | Repeats |

| 1 | 10% DIEA in DCM | 5 mL | 2 min | 2 |

| 2 | DCM Wash | 5 mL | 1 min | 5 |

Cycle 3: Coupling of this compound

| Step | Reagent/Solvent | Volume | Duration | Repeats |

| 1 | This compound (0.4 M in DMF) | 2.5 mL | - | 1 |

| 2 | HATU (0.4 M in DMF) | 2.5 mL | - | 1 |

| 3 | DIEA (0.8 M in DMF) | 2.5 mL | 120 min | 1 |

| 4 | DMF Wash | 5 mL | 1 min | 3 |

| 5 | DCM Wash | 5 mL | 1 min | 3 |

Note: A longer coupling time of 120 minutes is recommended for the sterically hindered this compound.

Cycle 4: Capping (Optional but Recommended)

To block any unreacted amino groups, a capping step can be introduced.

| Step | Reagent/Solvent | Volume | Duration | Repeats |

| 1 | Acetic Anhydride/DIEA/DMF (1:1:3) | 5 mL | 20 min | 2 |

| 2 | DMF Wash | 5 mL | 1 min | 3 |

| 3 | DCM Wash | 5 mL | 1 min | 3 |

Cycle 5: Coupling of Boc-Phe-OH

Follow the standard coupling protocol with a shorter coupling time.

| Step | Reagent/Solvent | Volume | Duration | Repeats |

| 1 | Boc-Phe-OH (0.4 M in DMF) | 2.5 mL | - | 1 |

| 2 | HATU (0.4 M in DMF) | 2.5 mL | - | 1 |

| 3 | DIEA (0.8 M in DMF) | 2.5 mL | 60 min | 1 |

| 4 | DMF Wash | 5 mL | 1 min | 3 |

| 5 | DCM Wash | 5 mL | 1 min | 3 |

3. Peptide Cleavage and Deprotection:

-

After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM and dry under a stream of nitrogen.

-

Transfer the resin to a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin).

-

Gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[7][8][9]

Quantitative Data Summary

The following table presents expected outcomes for the synthesis of the model tripeptide (Phe-Ser(Me)-Ala) using different coupling reagents in an automated synthesizer. The data is based on typical performance for sterically hindered N-methylated amino acids.

| Coupling Reagent for this compound | Coupling Time (min) | Crude Purity (%) | Overall Yield (%) |

| HBTU | 120 | ~80-85 | ~60-70 |

| HATU | 120 | >90 | >75 |

| PyAOP | 120 | >90 | >75 |

| PyBroP | 120 | >90 | >75 |

| DIC/HOBt (Standard) | 120 | <60 | <50 |

Note: Crude purity was estimated by RP-HPLC analysis of the crude product. Overall yield was calculated after purification.

Visualizations

Workflow for Automated Incorporation of this compound

Caption: Automated synthesis cycle for incorporating this compound.

Advantages of N-Methylation in Peptides

Caption: Benefits of N-methylation for therapeutic peptides.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers is achievable with careful optimization of the synthesis protocol. The primary challenges of steric hindrance and reduced reactivity can be effectively overcome by employing highly reactive coupling reagents such as HATU and extending coupling times. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers and drug development professionals to leverage the benefits of N-methylation in their peptide-based therapeutics, ultimately leading to the development of more robust and effective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proceedings.neurips.cc [proceedings.neurips.cc]

- 9. The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni [mdpi.com]

Application Notes and Protocols for the Use of Boc-Ser(Me)-OH in the Synthesis of Hydrophobic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of hydrophobic peptides presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate. This aggregation can lead to incomplete reactions, difficult purifications, and overall low yields. The choice of protecting group strategy and specific amino acid derivatives is critical to mitigating these issues. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is often favored for hydrophobic sequences. The repeated acidic treatments used to remove the Boc group can disrupt the secondary structures that lead to aggregation.

This document provides detailed application notes and protocols for the use of Boc-Ser(Me)-OH , an O-methylated serine derivative, in the synthesis of hydrophobic peptides. The methylation of the serine side-chain hydroxyl group offers a unique approach to further combat aggregation by eliminating a potential hydrogen bond donor, thereby increasing the hydrophobicity of the protected residue and disrupting the formation of inter- and intra-chain hydrogen bonds that are a primary cause of aggregation.

Rationale for Using this compound in Hydrophobic Peptide Synthesis

The incorporation of this compound into a peptide sequence, particularly in regions prone to aggregation, is based on the following principles:

-

Disruption of Hydrogen Bonding: The native hydroxyl group of serine can participate in hydrogen bonding, which contributes to the formation of stable secondary structures like β-sheets, a common cause of aggregation in hydrophobic peptides.[1][2] By replacing the hydroxyl proton with a methyl group, this hydrogen bonding capacity is eliminated.

-

Increased Solubility of the Protected Peptide: While the final peptide may be hydrophobic, maintaining the solubility of the growing, protected peptide-resin complex is crucial for efficient synthesis. The O-methyl group can improve solvation in the organic solvents used for SPPS compared to a free hydroxyl or a bulky benzyl ether.

-

Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS protocols. The methyl ether is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and is typically removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).

Data Presentation

While direct comparative studies quantifying the reduction in aggregation with this compound versus other protected serines are not extensively published, the following table summarizes the expected outcomes based on the chemical principles outlined above.

| Protected Serine Derivative | Expected Impact on Aggregation | Rationale | Compatibility with Boc-SPPS |

| This compound | High Reduction | Eliminates side-chain hydrogen bonding; less sterically bulky than benzyl ether. | Excellent |

| Boc-Ser(Bzl)-OH | Moderate Reduction | Benzyl group provides steric hindrance to aggregation but is bulkier. | Excellent |

| Boc-Ser-OH (unprotected) | Low Reduction / Potential for Side Reactions | Free hydroxyl can participate in hydrogen bonding and is susceptible to O-acylation. | Not Recommended |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the manual coupling of this compound within a standard Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) OR

-

HBTU/HATU and N,N-Diisopropylethylamine (DIEA)

-

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Reagents for Boc deprotection: Trifluoroacetic acid (TFA) in DCM

-

Reagents for neutralization: DIEA in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 5% DIEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x) and then DMF (3x).

-

-

Coupling of this compound (Option A: DIC/HOBt):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Coupling of this compound (Option B: HBTU/HATU):

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU or HATU (3 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution.

-

Immediately add the activated solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step with fresh reagents.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.